N-(3,4-dimethoxyphenethyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a phenylpyrimidinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxyphenylethanol.
Acetamide Formation: The 3,4-dimethoxyphenylethanol is then converted to 3,4-dimethoxyphenylethylamine through an amination reaction. This intermediate is then acetylated to form N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
Pyrimidinyl Sulfanyl Intermediate: Separately, 2-methyl-6-phenylpyrimidin-4-yl chloride is synthesized through a series of chlorination and methylation reactions.
Final Coupling Reaction: The N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is then coupled with the pyrimidinyl sulfanyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with aromatic residues in proteins, while the pyrimidinyl group can form hydrogen bonds with nucleophilic sites. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Lacks the pyrimidinyl sulfanyl group, making it less versatile in terms of chemical reactivity.
2-Methyl-6-phenylpyrimidin-4-yl sulfanyl derivatives: These compounds lack the dimethoxyphenyl group, which reduces their potential for aromatic interactions.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for both research and industrial applications.
Properties
Molecular Formula |
C23H25N3O3S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H25N3O3S/c1-16-25-19(18-7-5-4-6-8-18)14-23(26-16)30-15-22(27)24-12-11-17-9-10-20(28-2)21(13-17)29-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,24,27) |
InChI Key |
POZAWCGHGKAITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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